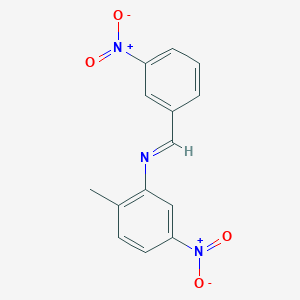![molecular formula C16H15Cl2NO2 B11554412 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11554412.png)
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 3-chloro-4-methoxyaniline with 4-chloro-3,5-dimethylbenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is recrystallized from an appropriate solvent to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The imine group can participate in nucleophilic addition reactions, while the phenolic group can undergo oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol
- 4-Chloro-3-methylphenol
- 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol
Uniqueness
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-6-14(20)12(10(2)16(9)18)8-19-11-4-5-15(21-3)13(17)7-11/h4-8,20H,1-3H3 |
InChI Key |
IROUHBXNATZCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC(=C(C=C2)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(hexyloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11554331.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554334.png)
![4-chloro-N-{2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazino]ethyl}benzamide](/img/structure/B11554337.png)
![(11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline](/img/structure/B11554340.png)

![4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11554342.png)
![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11554351.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554362.png)
![4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B11554372.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554383.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11554388.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B11554403.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554404.png)
